REACTION_CXSMILES
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+].[C:11]([N:18]1[CH2:23][CH2:22][CH:21]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[CH2:20][CH2:19]1)([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12].I[CH2:30][CH2:31][CH3:32]>C1COCC1>[CH2:27]([O:26][C:24]([C:21]1([CH2:30][CH2:31][CH3:32])[CH2:22][CH2:23][N:18]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:19][CH2:20]1)=[O:25])[CH3:28] |f:0.1|
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Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[K+]
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCC(CC1)C(=O)OCC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
ICCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for a further 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of saturated aqueous NH4Cl solution
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc
|
Type
|
WASH
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Details
|
The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (0% to 50% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.3 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |